molecular formula C20H26O8 B14318177 Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol CAS No. 105463-91-0

Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol

Cat. No.: B14318177
CAS No.: 105463-91-0
M. Wt: 394.4 g/mol
InChI Key: VOKVAKREPUAGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol is a complex organic compound with significant importance in various scientific fields This compound is characterized by the presence of acetic acid and a phenolic structure with methoxy and hydroxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with acetic acid under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research has explored its potential therapeutic applications, such as anti-inflammatory and anticancer effects.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Homovanillic acid methyl ester: Similar in structure but with a methyl ester group.

    Methyl 3-methoxy-4-hydroxyphenylacetate: Another related compound with similar functional groups.

    Methyl homovanillate: Shares the methoxy and hydroxy substituents but differs in the ester group.

Uniqueness

Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

105463-91-0

Molecular Formula

C20H26O8

Molecular Weight

394.4 g/mol

IUPAC Name

acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol

InChI

InChI=1S/C16H18O4.2C2H4O2/c1-10(11-4-6-13(17)15(8-11)19-2)12-5-7-14(18)16(9-12)20-3;2*1-2(3)4/h4-10,17-18H,1-3H3;2*1H3,(H,3,4)

InChI Key

VOKVAKREPUAGHE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC.CC(=O)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.